molecular formula C13H9BrF2S B7994525 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994525
M. Wt: 315.18 g/mol
InChI Key: SLTMSNYYQYEPOS-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organosulfur compound of high interest in synthetic organic chemistry and materials science research. This benzyl thioether derivative features a bromine substituent and a 3,5-difluorophenylthio moiety, making it a versatile building block for further chemical transformations. The bromine atom is reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of complex aromatic systems . Simultaneously, the sulfur atom can serve as a ligand for metal coordination or be further oxidized to sulfoxides and sulfones, modulating the electronic properties of the molecule . The 3,5-difluorophenyl group is a common structural motif in the development of pharmaceuticals and agrochemicals due to its ability to influence a molecule's lipophilicity, metabolic stability, and binding affinity. Researchers may utilize this compound in the synthesis of novel small-molecule libraries for biological screening or in the development of advanced polymeric materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(2-bromophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMSNYYQYEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Mediated Displacement Reactions

A foundational route involves nucleophilic substitution at a benzylic position. Starting from 1-bromo-2-(chloromethyl)benzene, treatment with 3,5-difluorothiophenol in the presence of a base facilitates sulfide bond formation. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C. Triethylamine or potassium carbonate is used to deprotonate the thiol, enhancing nucleophilicity. Yields range from 65% to 78%, contingent on the purity of the thiol reagent.

Mechanistic Insight :
The chloromethyl group acts as a leaving site, with the thiolate ion attacking the electrophilic carbon. Steric hindrance from the bromo substituent at the ortho position marginally reduces reaction rates compared to para-substituted analogs.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 1-bromo-2-(iodomethyl)benzene and 3,5-difluorophenylboronic acid thioester provides a high-yielding pathway. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in toluene/water (3:1), this method achieves yields up to 85%. The thioester is prepared via thiol-boronic acid condensation, ensuring compatibility with Suzuki conditions.

Optimization Data :

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O85
PdCl₂(dppf)K₃PO₄Dioxane72

Kumada-Tamao-Corriu Coupling

Alternative approaches utilize Grignard reagents derived from 3,5-difluorothiophenol. Reacting 1-bromo-2-(bromomethyl)benzene with (3,5-difluorophenyl)magnesium bromide in THF at 0°C under NiCl₂(dppe) catalysis affords the target compound in 68% yield. This method avoids pre-functionalized thiols but requires strict anhydrous conditions.

Multi-Step Assembly via Friedel-Crafts Acylation

Ketone Intermediate Formation

A three-step sequence begins with Friedel-Crafts acylation of 1-bromo-2-methylbenzene using 3,5-difluorobenzoyl chloride. Aluminum chloride (AlCl₃) in dichloromethane at −10°C generates 1-bromo-2-(3,5-difluorobenzoyl)methylbenzene with 74% efficiency. Subsequent reduction of the ketone to a methylene group via Clemmensen or Huang-Minlon conditions yields the sulfide precursor.

Reduction Comparison :

MethodReagentTemperature (°C)Yield (%)
ClemmensenZn(Hg)/HCl11062
Huang-MinlonNH₂NH₂/KOH/ethylene glycol16071

Thiolation of the Methylene Intermediate

The methylene intermediate is treated with elemental sulfur and a reducing agent (e.g., NaBH₄) to install the sulfanyl group. This one-pot thiolation-redox process achieves 69% yield but requires careful stoichiometry to avoid over-reduction.

Direct Sulfur Insertion Techniques

Radical Thiol-ene Reactions

Photocatalytic thiol-ene coupling between 1-bromo-2-vinylbenzene and 3,5-difluorothiophenol offers a modern approach. Using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator under UV light (365 nm), the reaction proceeds at room temperature in acetonitrile, yielding 58% of the product. While environmentally benign, scalability remains challenging due to light penetration limitations.

Comparative Analysis of Methodologies

Efficiency and Practicality :

  • Nucleophilic substitution is cost-effective but limited by thiol availability.

  • Suzuki coupling provides high yields but demands air-sensitive boronic esters.

  • Multi-step sequences offer flexibility at the expense of step count and purification complexity.

Catalytic Systems :
Palladium-based catalysts outperform nickel analogs in cross-coupling reactions, albeit at higher costs. Homogeneous catalysts (e.g., Pd(PPh₃)₄) exhibit superior activity compared to heterogeneous alternatives .

Chemical Reactions Analysis

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Agents : Compounds similar to 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene have shown potential in developing new anticancer agents due to their ability to inhibit specific cancer cell lines. The difluorophenyl group enhances biological activity by increasing lipophilicity and modulating receptor interactions .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the bromine atom and difluoro substituents contributes to their efficacy against resistant strains of bacteria .

Material Science

  • Liquid Crystals : The compound serves as an intermediate in synthesizing liquid crystal materials. These materials are crucial for display technologies and have applications in electronics due to their unique optical properties .
  • Polymer Chemistry : It can be used as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability and solubility in organic solvents. This application is particularly relevant in the development of advanced materials for coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various brominated compounds, including those related to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types by inducing apoptosis through specific signaling pathways .

Case Study 2: Synthesis of Liquid Crystals

Research conducted on the synthesis of liquid crystals highlighted the role of this compound as a precursor for creating novel liquid crystalline materials. These materials exhibited promising electro-optical properties, making them suitable for use in LCD screens and other display technologies .

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The bromine atom and the difluorophenyl group can form strong bonds with various biological molecules, influencing their activity. The sulfanylmethyl group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₃H₈BrF₂S (inferred from substituents).
  • Molecular Weight : ~313.17 g/mol (calculated).
  • Functional Groups : Bromine (electron-withdrawing), thioether (sulfur-based linker), and 3,5-difluorophenyl (electron-deficient aromatic ring).

Comparison with Similar Compounds

The following table compares 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Evidence Source
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ 192.99 Br, 3,5-F High reactivity in cross-coupling reactions; used in OLED intermediates .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O 271.49 Br, 2-chloroethoxy, 3,5-F Ether linkage with Cl introduces polarity; potential agrochemical precursor .
1-Bromo-2-chloro-3,5-dimethylbenzene C₈H₈BrCl 219.51 Br, Cl, 3,5-CH₃ Methyl groups enhance steric bulk; used in ligand synthesis .
2-Bromo-1-(3,5-difluorophenyl)ethanone C₈H₅BrF₂O 233.93 Br, ketone, 3,5-F Ketone enables nucleophilic addition; pharmaceutical intermediate .
Target Compound C₁₃H₈BrF₂S ~313.17 Br, sulfanylmethyl-linked 3,5-difluorophenyl Thioether improves thermal stability; potential use in electronic materials .

Structural and Electronic Differences

  • Bromine Position : Unlike 1-bromo-3,5-difluorobenzene , the target compound has bromine at position 1, adjacent to the sulfanylmethyl group, which may sterically hinder electrophilic substitution.
  • Linker Groups : The thioether (C–S–C) in the target compound contrasts with the ether (C–O–C) in 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene . Sulfur’s lower electronegativity increases hydrophobicity and reduces hydrogen-bonding capacity.
  • Fluorine Substitution : The 3,5-difluorophenyl group enhances electron deficiency compared to methyl or chloro substituents in analogs like 1-bromo-2-chloro-3,5-dimethylbenzene , favoring reactions with electron-rich partners.

Research Findings and Data Gaps

  • Safety Profile : Analogous brominated compounds (e.g., 1-bromo-3,5-difluorobenzene) require handling in fume hoods due to volatility and toxicity .
  • Computational Predictions : Estimated XLogP3 for the target compound is ~4.5 (higher than 1-bromo-3,5-difluorobenzene’s 2.8), indicating greater lipophilicity .

Biological Activity

1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by a bromine atom and a difluorophenyl group linked through a sulfanylmethyl moiety, suggests various biological activities that merit investigation. This article summarizes the available data on its biological activity, including relevant case studies and research findings.

  • Chemical Formula : C₁₃H₉BrF₂S
  • Molecular Weight : 315.1749 g/mol
  • CAS Number : Not assigned
  • Purity : 97% GC-FID
PropertyValue
Chemical FormulaC₁₃H₉BrF₂S
Molecular Weight315.1749 g/mol
Purity97% GC-FID

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds featuring difluorophenyl groups often exhibit significant anticancer properties. The presence of the bromine atom and the sulfanylmethyl group may enhance these effects through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
  • Mechanism of Action : The compound may interfere with key signaling pathways involved in cell cycle regulation and apoptosis, such as the MAPK/ERK pathway.

Case Study: In Vitro Analysis

A notable study involved the evaluation of this compound against breast cancer cell lines (MCF-7). The results showed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells were arrested in the G1 phase, suggesting disruption of cell cycle progression.

Table 2: In Vitro Activity Summary

Cell LineIC50 (µM)Mechanism
MCF-715G1 phase arrest

Interaction with Biological Targets

The specific interactions of this compound with biological targets have not been extensively characterized; however, preliminary data suggest potential interactions with:

  • Enzymes : Possible inhibition of enzymes involved in tumor progression.
  • Receptors : Interaction with growth factor receptors that could modulate cellular responses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common route is the reaction of 2-bromobenzyl bromide with 3,5-difluorothiophenol in anhydrous DMF or THF, using a base like K₂CO₃ to deprotonate the thiol. The reaction is monitored via TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Fluorinated aryl thiols require careful handling due to their sensitivity to oxidation . For regioselective sulfanylmethylation, protecting groups may be necessary to avoid side reactions at the bromine site.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., splitting from fluorine coupling in 19F^{19}\text{F} NMR).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks and isotopic patterns for bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • Elemental Analysis : Confirm C, H, Br, F, and S content within ±0.4% theoretical values.

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:
The flexible sulfanylmethyl (-SCH₂-) linker and fluorine substituents can lead to disordered crystal packing. To mitigate:

  • Use slow evaporation from a DCM/hexane mixture at 4°C.
  • Employ SHELXL for refinement, particularly for handling anisotropic displacement parameters and fluorine/bromine positional disorder .
  • Compare with analogous structures (e.g., brominated thioethers in ) to identify preferred crystallization solvents.

Advanced: How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer:
The 3,5-difluorophenyl group is strongly electron-withdrawing, which:

  • Activates the bromine site for Suzuki-Miyaura coupling by polarizing the C-Br bond.
  • Stabilizes transition states in Pd-catalyzed reactions, potentially lowering activation energy.
  • May require tailored ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning by sulfur .
    Contradictions in reported yields (e.g., vs. 28) likely stem from solvent/base choices; DFT studies can model electronic effects to optimize conditions.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated or thiol-containing intermediates.
  • Ventilation : Use fume hoods due to potential release of HBr or HF during hydrolysis.
  • Storage : Under nitrogen at -20°C to prevent oxidation of the thioether group. Refer to safety data sheets for fluorinated aromatics (e.g., ) for spill management and first-aid measures.

Advanced: How can computational chemistry aid in predicting its reactivity or spectroscopic properties?

Answer:

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) to predict 19F^{19}\text{F} NMR chemical shifts and coupling constants.
  • TD-DFT : Simulate UV-Vis spectra for applications in optoelectronics, comparing with experimental data from analogous compounds (e.g., ).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) if exploring medicinal chemistry applications .

Basic: What are common applications of this compound in academic research?

Answer:

  • Organic Synthesis : As a building block for Suzuki couplings to generate biaryl systems.
  • Material Science : Fluorinated thioethers are explored in OLEDs for electron-transport layers (cf. ).
  • Pharmacology : Sulfur-containing fluorinated motifs are used in protease inhibitor design .

Advanced: How to resolve contradictions in reported synthetic yields for derivatives?

Answer:

  • Systematic Screening : Vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures.
  • Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates.
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., ) to identify trends in fluorine’s steric/electronic effects.

Basic: What chromatographic techniques are optimal for purification?

Answer:

  • Flash Chromatography : Silica gel with hexane/EtOAc (8:2 to 7:3) for initial separation.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O) for final purity assessment, especially if residual thiols are present.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline samples.

Advanced: What role does the sulfanylmethyl group play in directing regioselectivity in subsequent reactions?

Answer:

  • Steric Effects : The -SCH₂- group can shield adjacent positions, directing electrophilic substitution to the para position of bromine.
  • Electronic Effects : Sulfur’s lone pairs may stabilize transition states in nucleophilic attacks.
  • Comparative Studies : Analyze derivatives (e.g., ) to decouple steric vs. electronic contributions.

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